

# In-Depth Technical Guide on DHFR-IN-3 (CAS Number: 137553-43-6)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: DHFR-IN-3

Cat. No.: B163047

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## Core Compound Summary

**DHFR-IN-3**, with the CAS number 137553-43-6, is identified as 7-bromoquinazoline-2,4-diamine. It is a potent inhibitor of the enzyme Dihydrofolate Reductase (DHFR). This enzyme is a critical component in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids. By inhibiting DHFR, this compound disrupts cellular proliferation, making it a subject of interest in antimicrobial and anticancer research.

## Physicochemical and Biological Properties

A summary of the known quantitative data for **DHFR-IN-3** is presented in the tables below.

Table 1: Physicochemical Properties of **DHFR-IN-3**

Property	Value	Reference
CAS Number	137553-43-6	[1]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrN <sub>4</sub>	[1]
Molecular Weight	239.07 g/mol	[1]
Appearance	White to off-white solid	[1]
Boiling Point	509.4±58.0 °C (Predicted)	[1]
Density	1.828±0.06 g/cm <sup>3</sup> (Predicted)	
pKa	7.94±0.70 (Predicted)	
Storage	Inert gas (nitrogen or Argon) at 2–8 °C	

Table 2: In Vitro Inhibitory Activity of **DHFR-IN-3**

Target	Organism/Tissue	IC <sub>50</sub>	Reference
DHFR	Rat Liver	19 µM	
DHFR	Pneumocystis carinii	12 µM	

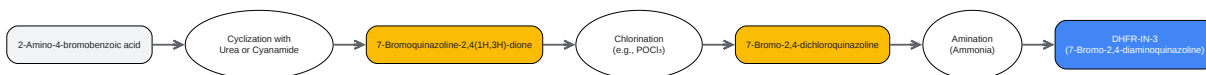
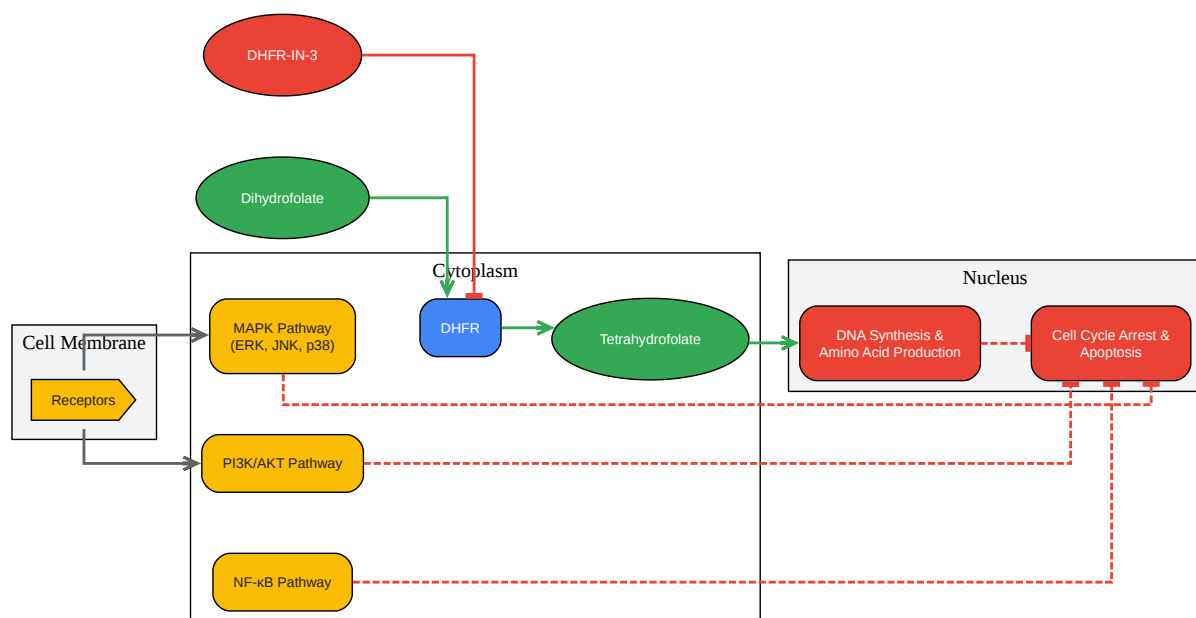
## Mechanism of Action and Signaling Pathways

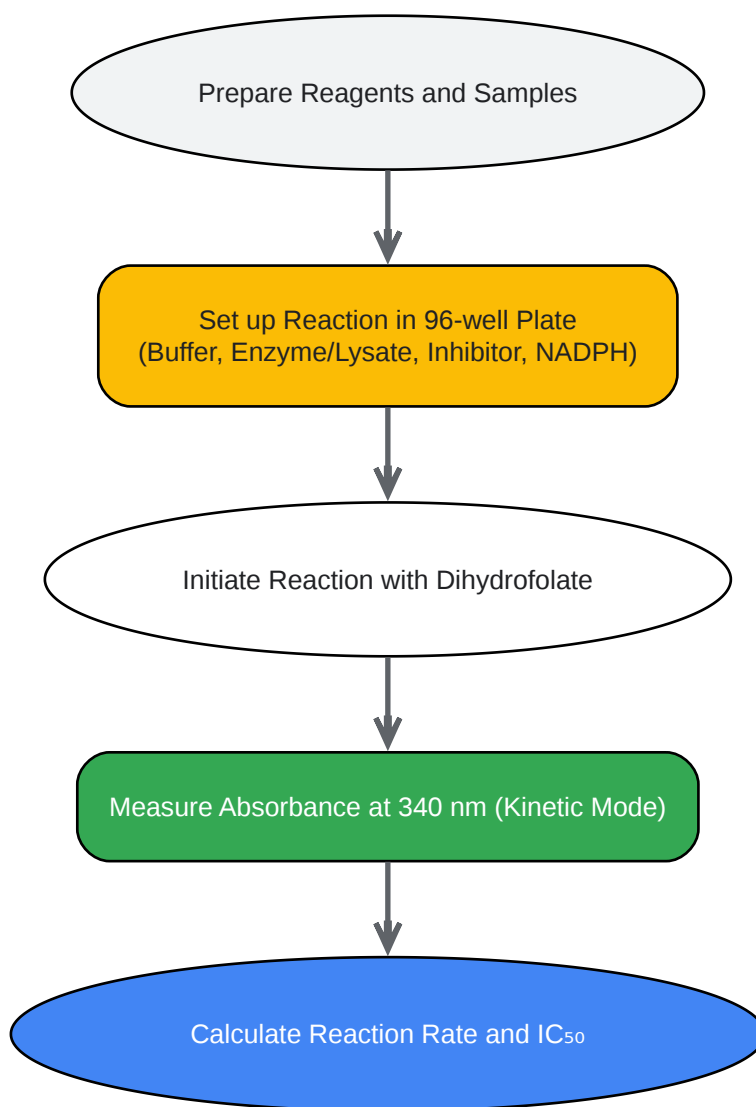
**DHFR-IN-3** functions as a competitive inhibitor of Dihydrofolate Reductase. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor in the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR by **DHFR-IN-3** leads to a depletion of the intracellular THF pool. This disruption in one-carbon metabolism ultimately halts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells and microorganisms.

The downstream signaling consequences of DHFR inhibition are multifaceted. Studies involving the knockdown of DHFR have revealed significant alterations in key cellular signaling pathways. Specifically, the inhibition of DHFR has been demonstrated to decrease the phosphorylation levels of several critical signaling proteins:

- Mitogen-Activated Protein Kinases (MAPKs): Reduced phosphorylation of ERK1/2, SAPK/JNK, and p38 MAPKs has been observed.
- NF- $\kappa$ B Pathway: A decrease in the phosphorylation of NF- $\kappa$ B/p65 has been noted.
- PI3K/AKT Pathway: The phosphorylation of AKT, a central node in cell survival signaling, is also diminished.

These findings suggest that the antiproliferative effects of DHFR inhibition extend beyond the immediate depletion of nucleotides and involve the modulation of major signaling cascades that govern cell growth, survival, and stress responses.





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## References

- 1. 7-BROMO-2,4-DIAMINOQUINAZOLINE CAS#: 137553-43-6 [amp.chemicalbook.com]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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